(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methoxy-4-methylsulfanylbutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-16-12(7-9-18-2)10-14-13(15)6-5-11-4-3-8-17-11/h3-6,8,12H,7,9-10H2,1-2H3,(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBLYYHLBZTLEU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C=CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CCSC)CNC(=O)/C=C/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through nucleophilic substitution reactions using methylthiol.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the furan derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy and methylsulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide or thiolates are used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Differences
The compound in substitutes furan with a halogenated phenyl ring, increasing steric bulk and electronic effects, which could enhance receptor binding but reduce solubility.
Substituent Effects :
- Sulfur-Containing Groups : The target compound’s methylsulfanyl group and the sulfonamide-thiazole system in introduce sulfur, which may improve metabolic stability and binding to enzymes like cyclooxygenase or kinases .
- Halogenation : The chloro-fluoro substituents in are typical in drug design to block metabolic hotspots (e.g., cytochrome P450 oxidation) .
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide, often referred to as a furan-based derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide is with a molecular weight of 331.5 g/mol. The compound features a furan ring, a prop-2-enamide functional group, and a methoxy-sulfanyl butyl side chain.
| Property | Value |
|---|---|
| Molecular Formula | C15H25NO3S2 |
| Molecular Weight | 331.5 g/mol |
| Structure | Structure |
Synthesis
The synthesis of (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide typically involves multi-step organic reactions. Common synthetic routes include the formation of the furan ring followed by the introduction of the methoxy and methylsulfanyl groups. Reaction conditions often require careful control to ensure high yield and purity.
Anticancer Properties
Research indicates that compounds similar to (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide exhibit significant anticancer activity. For instance, studies on related furan derivatives have shown their ability to bind to the colchicine-binding site on tubulin, inhibiting polymerization and promoting apoptosis in cancer cells .
Case Study:
In vivo studies demonstrated that furan derivatives effectively inhibited tumor growth in various cancer xenograft models. For example, treatment with certain furan-based compounds resulted in tumor growth inhibition rates ranging from 20% to 50% compared to control groups .
Antimicrobial Activity
Additionally, furan derivatives have been investigated for their antimicrobial properties. A study highlighted that certain structural modifications can enhance the antibacterial efficacy against resistant strains of bacteria .
The proposed mechanism of action for (2E)-3-(furan-2-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]prop-2-enamide involves:
-
Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin.
- Induction of Apoptosis: By affecting cell cycle regulation, these compounds can lead to programmed cell death in cancer cells.
- Antimicrobial Mechanism: The interaction with bacterial cell membranes may lead to increased permeability and cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
